Disulfide, methyl 2-nitrophenyl
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Overview
Description
Disulfide, methyl 2-nitrophenyl, is an organic compound characterized by the presence of a disulfide bond (S-S) and a nitrophenyl group. Disulfide bonds play a crucial role in the structural stabilization of many molecules, including proteins and peptides . The nitrophenyl group adds unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, methyl 2-nitrophenyl, typically involves the reaction of thiols with aromatic sulfenyl halides. For instance, the reaction of a thiol with 2-nitrophenylsulfenyl chloride can yield the desired disulfide compound . The reaction conditions often include mild temperatures and the presence of a base to facilitate the formation of the disulfide bond.
Industrial Production Methods: Industrial production of disulfide compounds often employs oxidative coupling of thiols. This method can be scaled up for large-scale production, ensuring high yields and purity. The use of catalysts and controlled reaction environments is crucial to optimize the process .
Types of Reactions:
Oxidation: this compound, can undergo oxidation reactions, converting thiols to disulfides.
Reduction: The compound can be reduced back to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of disulfide bonds.
Reduction: Thiol derivatives.
Substitution: Various substituted nitrophenyl derivatives
Scientific Research Applications
Disulfide, methyl 2-nitrophenyl, has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in studying protein folding and stabilization due to its disulfide bond.
Medicine: Investigated for its potential antibacterial properties, particularly against resistant strains.
Industry: Utilized in the production of polymers and other materials requiring stable disulfide linkages.
Mechanism of Action
The mechanism of action of disulfide, methyl 2-nitrophenyl, involves the formation and cleavage of disulfide bonds. These bonds are crucial for maintaining the structural integrity of proteins and peptides. The compound can undergo redox reactions, interconverting between thiol and disulfide forms, which is essential for its biological activity . The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- Disulfide, methyl 4-nitrophenyl
- Disulfide, ethyl 2-nitrophenyl
- Disulfide, methyl 3-nitrophenyl
Comparison: Disulfide, methyl 2-nitrophenyl, is unique due to the position of the nitro group on the phenyl ring. This positioning affects its electronic properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and redox reactions.
Properties
CAS No. |
70574-29-7 |
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Molecular Formula |
C7H7NO2S2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
1-(methyldisulfanyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H7NO2S2/c1-11-12-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
InChI Key |
HHAASJBQVUGCCN-UHFFFAOYSA-N |
Canonical SMILES |
CSSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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